molecular formula C5H10N4O3 B2658021 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol CAS No. 103518-51-0

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol

Cat. No.: B2658021
CAS No.: 103518-51-0
M. Wt: 174.16
InChI Key: UZZLUFRHLWXBAH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and tetrazolyl functional groups

Scientific Research Applications

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol may have applications in several scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol typically involves the introduction of the tetrazole ring onto a suitable precursor molecule, followed by the addition of hydroxymethyl groups. Common synthetic routes may include:

    Cycloaddition Reactions: Using azides and nitriles to form the tetrazole ring.

    Hydroxymethylation: Introducing hydroxymethyl groups through reactions with formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups could yield aldehydes or acids, while substitution reactions could introduce various functional groups.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participating in chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-2-(tetrazol-1-yl)ethanol: A similar compound with a shorter carbon chain.

    2-(Hydroxymethyl)-2-(tetrazol-1-yl)butane-1,4-diol: A similar compound with a longer carbon chain.

Uniqueness

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLUFRHLWXBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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